N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit key enzymes and pathways in pathogens and cancer cells.
Biological Studies: It is used in studies to understand the structure-activity relationship (SAR) of benzothiazole derivatives and their interactions with biological targets.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting diseases like tuberculosis, cancer, and inflammatory disorders.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyridine Substitution: The pyridine moiety is attached through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Amide Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the pyridine moiety using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Comparison with Similar Compounds
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide can be compared with other benzothiazole derivatives:
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: This compound also contains a benzothiazole core but differs in its substituents, leading to variations in biological activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This derivative has shown significant anti-tubercular activity and serves as a comparison for evaluating the antimicrobial potential of the target compound.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties, similar to the target compound.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-10-5-8-15(20(17)29-2)21(27)26(13-14-7-3-4-12-24-14)22-25-19-16(23)9-6-11-18(19)30-22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNCHWQAMBVDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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